molecular formula C11H10O3 B8347228 7-Methoxy-5-vinyl-2-benzofuran-1(3H)-one

7-Methoxy-5-vinyl-2-benzofuran-1(3H)-one

Cat. No.: B8347228
M. Wt: 190.19 g/mol
InChI Key: DERMVGBOQYVYTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-5-vinyl-2-benzofuran-1(3H)-one is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

5-ethenyl-7-methoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C11H10O3/c1-3-7-4-8-6-14-11(12)10(8)9(5-7)13-2/h3-5H,1,6H2,2H3

InChI Key

DERMVGBOQYVYTB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C(=O)OC2)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A dichloromethane solution of 5-(2-hydroxyethyl)-7-methoxy-2-benzofuran-1(3H)-one was placed cooled to 0° C., and slowly treated with methanesulfonyl chloride (0.11 mL, 1.4 mmol) and TEA (0.2 mL, 1.44 mmol). The resulting mixture was then stirred for 20 min. TLC (hexanes/EtOAc=1/1) indicated completion of the reaction. The mixture was poured into saturated ammonium chloride and extracted with dichloromethane. The combined organics were washed with 1 N HCl, saturated sodium bicarbonate solution, and brine, then dried (Na2SO4) and concentrated in vacuo. To the residue (LC/MS: [(M+1)]+=287; tR=0.81 min) (0.16 g, 0.56 mmol) was added DBU (0.19 mL, 1.26 mmol) and dichloromethane (2 mL) and stirred for 2 h. TLC monitoring showed conversion to the olefin. The reaction mixture was diluted with water and extracted with dichloromethane. The combined organics were washed with 1N HCl, saturated sodium bicarbonate solution, and brine, then dried (Na2SO4) and concentrated to dryness. The resulting oil was used in the next step without further purification.
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0.11 mL
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TEA
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0.2 mL
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hexanes EtOAc
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0.19 mL
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2 mL
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[Compound]
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olefin
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